molecular formula C6H6BBr2NO2 B13410753 3-Amino-2,6-dibromophenylboronic acid

3-Amino-2,6-dibromophenylboronic acid

Cat. No.: B13410753
M. Wt: 294.74 g/mol
InChI Key: JVHHNBNAPGEAQJ-UHFFFAOYSA-N
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Description

3-Amino-2,6-dibromophenylboronic acid is a multifunctional organoboron reagent of significant interest in synthetic and medicinal chemistry. Its structure incorporates both an electron-donating amino group and halogen substituents, making it a valuable building block for the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful method for forming biaryl bonds, which are central to the construction of pharmaceuticals, agrochemicals, and organic materials. Researchers can leverage the differential reactivity of the two bromine atoms, guided by the ortho-substitution and the amino group's influence, for sequential functionalization or the synthesis of complex, sterically hindered molecules . A key research application for derivatives of ortho-substituted phenylboronic acids, like this compound, is in the generation of atropisomers—stereoisomers where rotation around a single bond is restricted. These chiral compounds can serve as valuable ligands or scaffolds, with their absolute stereochemistry confirmed through advanced analytical techniques such as X-ray crystallography and HPLC-ECD coupled with time-dependent density functional theory (TDDFT) calculations . The presence of the boronic acid functional group also opens avenues for its use in the development of sensors and as a precursor for other valuable chemical intermediates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H6BBr2NO2

Molecular Weight

294.74 g/mol

IUPAC Name

(3-amino-2,6-dibromophenyl)boronic acid

InChI

InChI=1S/C6H6BBr2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2

InChI Key

JVHHNBNAPGEAQJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Br)N)Br)(O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials : Commonly, substituted phenyl rings with bromine atoms at the 2 and 6 positions are used as precursors.
  • Amination : Introduction of the amino group at the 3-position is achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the substrate.
  • Boronic Acid Introduction : The boronic acid group is typically installed by borylation reactions such as Miyaura borylation using bis(pinacolato)diboron or direct lithiation followed by quenching with boron electrophiles.

Specific Preparation Routes

While no direct patent or literature source details the exact synthesis of 3-amino-2,6-dibromophenylboronic acid, analogous preparation of related boronic acids and amino-substituted phenylboronic acids can be adapted. For example, the synthesis of this compound could follow a sequence:

Step Reaction Type Conditions/Notes
1 Bromination of phenylboronic acid Electrophilic bromination to install bromines at 2 and 6 positions using Br2 or NBS
2 Amination at 3-position Nitration followed by reduction or direct amination via substitution
3 Purification Crystallization or chromatographic purification to isolate the pure boronic acid derivative

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates carbon-carbon bond formation via Suzuki-Miyaura coupling , a reaction pivotal in synthesizing biaryl structures. Key conditions and outcomes include:

Reaction Components

ComponentTypical ExampleRole
Palladium CatalystPd(PPh₃)₄Facilitates oxidative addition
BaseK₂CO₃, NaHCO₃Activates boronic acid
SolventToluene, Ethanol, THFStabilizes intermediates

Mechanistic Steps

  • Oxidative Addition : Pd(0) reacts with aryl halides (e.g., aryl bromides) to form Pd(II) intermediates.

  • Transmetallation : Boronic acid transfers the aryl group to Pd(II).

  • Reductive Elimination : Pd(0) regenerates, releasing the biaryl product .

Example Reaction
this compound couples with aryl halides at room temperature to 100°C , yielding substituted biphenyl derivatives. Yields exceed 80% under optimized conditions .

Boronic Acid Protection and Deprotection

The boronic acid group can be protected to enhance stability during multi-step syntheses. 1,8-Diaminonaphthalene (dan) is a common protecting agent:

Protection Reaction

  • Conditions : Stirring in anhydrous THF with dan under nitrogen.

  • Product : Forms a stable diazaborine derivative (e.g., naphtho[1,8-de] diazaborine) .

Deprotection

  • Method : Acidic hydrolysis (e.g., HCl in methanol).

  • Efficiency : >95% recovery of free boronic acid .

Amide Bond Formation via Amino Group

The amino group enables condensation reactions to form amides. In the presence of coupling agents like N,N'-carbonyldiimidazole (CDI) :

Reaction Pathway

  • Activation : CDI reacts with carboxylic acids to form acyl imidazolides.

  • Nucleophilic Attack : Amino group displaces imidazole, forming the amide bond .

Example Application
this compound reacts with activated carboxylic acids (e.g., Boc-protected amino acids) to yield boron-containing peptidomimetics , useful in medicinal chemistry .

Hydrogen Bonding and Self-Assembly

The boronic acid group participates in intermolecular hydrogen bonding , forming dimers or oligomers in solid-state:

Structural Data

  • Hydrogen Bonding : Boronic acid hydroxyl groups form O−H···O bonds (bond length: ~1.8 Å).

  • Impact on Reactivity : Dimerization stabilizes the compound but may reduce coupling efficiency unless monomers are regenerated .

Solvent and Temperature Effects

Solvent Polarity

SolventReactivity (Suzuki Coupling)Yield (%)
TolueneHigh85–90
EthanolModerate70–75
THFHigh80–85

Temperature Optimization

  • Room Temperature : Suitable for electron-rich aryl halides.

  • Reflux (100°C) : Required for electron-deficient substrates .

Stability and Handling

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

  • Decomposition : Prolonged exposure to moisture leads to boroxine formation .

This compound’s dual functionality (boronic acid and amino group) enables its use in complex organic syntheses, catalysis, and material science. Further studies exploring its role in asymmetric catalysis or metal-organic frameworks (MOFs) are warranted.

Comparison with Similar Compounds

Substituent-Based Comparison

The compound’s unique combination of amino and bromine substituents distinguishes it from other boronic acids. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
3-Amino-2,6-dibromophenylboronic acid Not provided C₆H₄Br₂BNO₂* ~297.7* -NH₂ (3), -Br (2,6) Potential use in cross-coupling; bromine offers steric/electronic effects .
2,6-Difluorophenylboronic acid 162101-25-9 C₆H₅BF₂O₂ 157.91 -F (2,6) Common in Suzuki reactions; fluorine enhances reactivity .
(2,6-Difluoro-3-isopropoxyphenyl)boronic acid 849062-04-0 C₉H₁₁BF₂O₃ 216.0 -F (2,6), -OCH(CH₃)₂ (3) Isopropoxy group increases steric hindrance, reducing reaction rates .
2,6-Difluoropyridine-3-boronic acid Not provided C₅H₄BF₂NO₂ 174.9 Pyridine ring, -F (2,6), -B(OH)₂ (3) Used in heterocyclic synthesis; pyridine’s electron-withdrawing nature aids coupling .
m-Aminophenylboronic Acid Not provided C₆H₈BNO₂ 136.95 -NH₂ (3) Amino group improves solubility; used in biochemical sensing .

*Estimated based on structural analogs.

Electronic and Steric Effects

  • Halogen Influence: Bromine substituents in this compound are bulkier and less electronegative than fluorine in 2,6-difluorophenylboronic acid.
  • Amino Group: The -NH₂ group in the 3-position enhances solubility in aqueous media, similar to m-aminophenylboronic acid, which is used in glucose sensing due to its hydrogen-bonding capability .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Fluorinated analogs like 2,6-difluorophenylboronic acid are widely used due to fluorine’s electron-withdrawing effect, which activates the boronic acid. In contrast, bromine’s weaker electronegativity may necessitate harsher reaction conditions for this compound .
  • Steric Challenges : The isopropoxy group in (2,6-difluoro-3-isopropoxyphenyl)boronic acid demonstrates how bulky substituents can hinder coupling efficiency. Similarly, bromine’s larger atomic radius may reduce yields in sterically demanding reactions .

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